N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide, also known as FIIN-3, is a small molecule inhibitor that has been extensively studied in recent years. It is a potent inhibitor of fibroblast growth factor receptor (FGFR) kinases, which are involved in a variety of cellular processes, including cell proliferation, differentiation, and survival.
Aplicaciones Científicas De Investigación
Isoxazol Derivatives and Disease-Modifying Antirheumatic Drugs
Isoxazol derivatives, such as leflunomide and its metabolites, have been studied for their potential as disease-modifying antirheumatic drugs (DMARDs). They show promise in clinical trials, particularly for their inhibitory effects on mitochondrial dihydroorotate dehydrogenase, which is critical in pyrimidine nucleotide synthesis and immune cell functions. This suggests a potential application of similar isoxazol derivatives in immune modulation and treatment of rheumatic diseases (Knecht & Löffler, 1998).
Antimicrobial Activity of Isoxazol Derivatives
Isoxazol derivatives have also been evaluated for their antimicrobial properties. Compounds synthesized from isonicotinic acid hydrazide and isoxazol demonstrated significant activity against various microorganisms, including gram-positive and gram-negative bacteria and fungi. This highlights their potential as antibacterial and antifungal agents (Mishra et al., 2010).
Isonicotinamide in Supramolecular Chemistry
Isonicotinamide has been used effectively in the synthesis of copper(II) complexes, showcasing its utility in supramolecular chemistry. These complexes form consistent supramolecular motifs and demonstrate the potential of isonicotinamide derivatives in creating hybrid inorganic-organic materials (Aakeröy et al., 2003).
Therapeutic Potential in Gastric Lesion Treatment
1-Methylnicotinamide, a derivative of nicotinamide, shows therapeutic potential in treating acute gastric lesions. Its effects include inhibiting gastric acid secretion and protecting against stress-induced gastric damage, suggesting a role for similar compounds in gastrointestinal therapeutics (Brzozowski et al., 2008).
Serotoninergic Ligands and Neurological Disorders
Isonicotinamide derivatives linked to arylpiperazine have been developed with high specificity and affinity for serotoninergic receptors. These compounds show potential for treating neurological disorders by modulating serotoninergic pathways (Fiorino et al., 2016).
Propiedades
IUPAC Name |
N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2/c17-13-3-1-11(2-4-13)15-9-14(20-22-15)10-19-16(21)12-5-7-18-8-6-12/h1-9H,10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IICBVDZPWPZLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CNC(=O)C3=CC=NC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)isonicotinamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.